N-(2,2-Dichloro-1-(diphenyl-phosphinoyl)-vinyl)-benzamide

Description

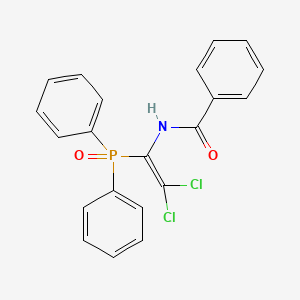

N-(2,2-Dichloro-1-(diphenyl-phosphinoyl)-vinyl)-benzamide is a benzamide derivative featuring a dichlorovinyl group and a diphenylphosphinoyl moiety. This structure confers unique electronic and steric properties, distinguishing it from simpler benzamide analogs. The diphenylphosphinoyl group may contribute to polarity, solubility, and coordination behavior, making this compound of interest in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C21H16Cl2NO2P |

|---|---|

Molecular Weight |

416.2 g/mol |

IUPAC Name |

N-(2,2-dichloro-1-diphenylphosphorylethenyl)benzamide |

InChI |

InChI=1S/C21H16Cl2NO2P/c22-19(23)21(24-20(25)16-10-4-1-5-11-16)27(26,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,24,25) |

InChI Key |

WPUDSQKXSRACLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure: Contains a 3,4-dimethoxyphenethylamine substituent instead of dichlorovinyl and phosphinoyl groups.

- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield), highlighting efficient amide bond formation .

- Physical Properties : Melting point = 90°C, lower than expected for the target compound due to reduced steric hindrance and absence of electronegative groups.

N-(2-Vinylphenyl)amides

- Reactivity : Substituents on the benzamide ring (e.g., methyl, methoxy, halogens) influence reaction outcomes. Electron-withdrawing groups (Cl, Br) enhance reactivity in persulfate-activated reactions, yielding products in 84–92% .

- Comparison : The dichlorovinyl group in the target compound may similarly enhance electrophilicity but could introduce steric challenges in reactions.

N-Benzimidazol-1-yl methyl-benzamide Derivatives

- Bioactivity : Halogenated derivatives (e.g., 3a, 3e, 3g) exhibit anti-inflammatory and analgesic activity with reduced gastric toxicity, suggesting that chloro substituents improve therapeutic indices .

- Implications : The dichloro groups in the target compound may confer analogous bioactivity advantages, though this requires experimental validation.

Role of Phosphorus-Containing Groups

2-(Diphenylphosphanyl)-N-(2-hydroxyethyl)benzamide

Key Comparative Data Table

Mechanistic and Functional Insights

- Electronic Effects: The dichloro and phosphinoyl groups in the target compound likely increase electrophilicity at the vinyl position, making it reactive toward nucleophiles or in cycloaddition reactions. This contrasts with Rip-B, where electron-donating methoxy groups may direct reactivity toward aromatic substitution .

- Biological Potential: While halogenated benzamides in show bioactivity, the phosphinoyl group in the target compound could introduce unique binding interactions with biological targets, such as enzyme active sites or metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.